Product packaging for Gambieric acid B(Cat. No.:CAS No. 141363-65-7)

Gambieric acid B

Cat. No.: B134708
CAS No.: 141363-65-7
M. Wt: 1071.4 g/mol
InChI Key: PLNXKBYHTXJJIY-ZAXYGDKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gambieric acid B is a potent marine polycyclic ether natural product isolated from the dinoflagellate Gambierdiscus toxicus . It belongs to the gambieric acids family, which share a complex, nonacyclic polyether core structure . These compounds are renowned for their extraordinary antifungal activity, demonstrated to be approximately 2000 times more potent than the conventional antifungal agent amphotericin B against Aspergillus niger . Despite their structural resemblance to marine neurotoxins like ciguatoxin, gambieric acids exhibit only weak activity on voltage-gated sodium channels, making them intriguing subjects for investigating structure-activity relationships and novel mechanisms of action . Due to its natural scarcity and significant molecular complexity, this compound is a high-value reagent for advanced chemical and pharmacological research. It serves as a critical tool for scientists studying ion channel pharmacology, the biosynthesis of marine natural products, and the development of new antifungal agents . The complete stereochemical assignment and study of this compound have been greatly advanced by achievements in its total synthesis . This product is supplied for research purposes only. CAS Number : 141363-65-7 Molecular Formula : C₆₀H₉₄O₁₆ Molecular Weight : 1071.39 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H94O16 B134708 Gambieric acid B CAS No. 141363-65-7

Properties

CAS No.

141363-65-7

Molecular Formula

C60H94O16

Molecular Weight

1071.4 g/mol

IUPAC Name

(3S)-3-[(2R,3S,5R)-5-[(2R)-3-[(1S,3R,5S,7R,9S,11R,14R,16S,17S,18R,20S,21S,22Z,25R,27S,29R,31S,34S,35S,37R,39S,41R)-17,34-dihydroxy-11-[(E,4R)-5-hydroxy-2,4-dimethylpent-2-enyl]-9,18,21,27,29,34-hexamethyl-12-methylidene-2,6,10,15,19,26,30,36,40-nonaoxanonacyclo[23.18.0.03,20.05,18.07,16.09,14.027,41.029,39.031,37]tritetracont-22-en-35-yl]-2-hydroxypropyl]-3-methyloxolan-2-yl]butanoic acid

InChI

InChI=1S/C60H94O16/c1-31(19-32(2)29-61)20-42-34(4)22-48-57(8,75-42)28-45-54(72-48)55(65)60(11)50(70-45)27-44-53(76-60)33(3)13-12-14-40-39(68-44)15-16-46-58(9,73-40)30-59(10)49(71-46)26-43-41(74-59)17-18-56(7,66)47(69-43)25-37(62)24-38-21-35(5)52(67-38)36(6)23-51(63)64/h12-13,19,32-33,35-50,52-55,61-62,65-66H,4,14-18,20-30H2,1-3,5-11H3,(H,63,64)/b13-12-,31-19+/t32-,33+,35+,36+,37-,38-,39+,40-,41+,42-,43-,44-,45-,46-,47+,48-,49+,50+,52-,53+,54-,55+,56+,57+,58+,59-,60+/m1/s1

InChI Key

PLNXKBYHTXJJIY-ZAXYGDKESA-N

SMILES

CC1CC(OC1C(C)CC(=O)O)CC(CC2C(CCC3C(O2)CC4C(O3)(CC5(C(O4)CCC6C(O5)CC=CC(C7C(O6)CC8C(O7)(C(C9C(O8)CC1(C(O9)CC(=C)C(O1)CC(=CC(C)CO)C)C)O)C)C)C)C)(C)O)O

Isomeric SMILES

C[C@H]1C[C@@H](O[C@H]1[C@@H](C)CC(=O)O)C[C@H](C[C@H]2[C@@](CC[C@H]3[C@H](O2)C[C@H]4[C@](O3)(C[C@]5([C@H](O4)CC[C@H]6[C@H](O5)C/C=C\[C@@H]([C@H]7[C@H](O6)C[C@H]8[C@](O7)([C@H]([C@H]9[C@H](O8)C[C@]1([C@H](O9)CC(=C)[C@H](O1)C/C(=C/[C@@H](C)CO)/C)C)O)C)C)C)C)(C)O)O

Canonical SMILES

CC1CC(OC1C(C)CC(=O)O)CC(CC2C(CCC3C(O2)CC4C(O3)(CC5(C(O4)CCC6C(O5)CC=CC(C7C(O6)CC8C(O7)(C(C9C(O8)CC1(C(O9)CC(=C)C(O1)CC(=CC(C)CO)C)C)O)C)C)C)C)(C)O)O

Synonyms

Gambieric acid B

Origin of Product

United States

Origin and Biosynthetic Considerations

Natural Production by Marine Dinoflagellates

Gambieric acid B is a secondary metabolite naturally produced by the marine dinoflagellate Gambierdiscus toxicus. wikipedia.orgnih.gov This photosynthetic unicellular eukaryote is found in tropical and subtropical regions, often attached to the surfaces of macroalgae and dead coral. wikipedia.org G. toxicus is known for producing a variety of potent polyether compounds, including ciguatoxins, maitotoxins, and gambierols, alongside the gambieric acids. wikipedia.orgchemistryviews.org

The isolation of this compound and its congeners (Gambieric acids A, C, and D) was first reported from laboratory cultures of Gambierdiscus toxicus. nih.govacs.orgmdpi.com The process involves large-scale cultivation of the dinoflagellate, followed by an exhaustive extraction and purification process to separate the desired compounds from the complex mixture of metabolites produced by the organism. acs.orggla.ac.uk

The general procedure for isolation can be summarized in the following steps:

Culturing: Large batches of Gambierdiscus toxicus are grown in a suitable liquid medium.

Harvesting: The dinoflagellate cells are harvested from the culture medium.

Extraction: The harvested cells and the culture medium are extracted using organic solvents to isolate the lipophilic and hydrophilic compounds.

Purification: The crude extract undergoes multiple steps of chromatography to separate the different gambieric acids from other toxins and cellular components. High-performance liquid chromatography (HPLC) is a key technique used in the final purification stages. researchgate.netnih.gov

The molecular formula of this compound was established as C60H94O16 through high-resolution fast atom bombardment mass spectrometry (HR-FABMS). gla.ac.uk Its structure consists of a nonacyclic polyether core and an isolated tetrahydrofuran (B95107) ring. chemistryviews.orgresearchgate.net

Property Description References
Producing Organism Gambierdiscus toxicus (marine dinoflagellate) wikipedia.orgnih.govmdpi.com
Natural Congeners Gambieric acid A, C, D nih.govacs.orgresearchgate.net
Molecular Formula C60H94O16 gla.ac.uk
Core Structure Nonacyclic polyether with an isolated tetrahydrofuran ring chemistryviews.orgresearchgate.net

Optimizing the yield of this compound from G. toxicus cultures is a significant challenge. The production of secondary metabolites in dinoflagellates is often slow and yields are typically low. abccam.com.br Various strategies are employed to enhance the growth of the dinoflagellate and the production of the target compounds.

Key parameters for optimizing culture conditions include:

Media Composition: Developing complex culture media with the right balance of nutrients is crucial for robust growth. abccam.com.br Modified seawater-based media, such as the Keller et al. recipe (excluding Tris and silica), are often used. nih.gov

Light and Temperature: As photosynthetic organisms, the light cycle (e.g., 12:12 hour light:dark) and intensity, as well as the temperature (e.g., 25°C), are critical factors that need to be controlled. nih.gov

Extraction Efficiency: The selection of an efficient extraction method is vital to maximize the recovery of metabolites from the microalgal biomass. noaa.gov

The large-scale culturing required for isolating even small quantities of gambieric acids remains a significant bottleneck for research. researchgate.net

Isolation from Gambierdiscus toxicus Cultures

Insights into Polyketide-Derived Biosynthesis

The complex structure of this compound, characterized by its ladder-like polyether backbone, strongly suggests it is biosynthesized via the polyketide pathway. wikipedia.orgnih.gov Polyketides are a diverse class of natural products assembled from simple carboxylic acid precursors by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govresearchgate.net

While the complete biosynthetic pathway for gambieric acids has not been fully elucidated, it is believed to follow the general principles of polyketide synthesis observed for other marine polyethers like brevetoxins. nih.govnih.gov

Hypothetical Biosynthetic Steps:

Polyketide Chain Assembly: The backbone is assembled by a Type I modular PKS. nih.govcore.ac.uk These enzymes catalyze the sequential condensation of acetate (B1210297) units, with selective reductions and dehydrations occurring at each step to create the specific pattern of oxygenation and stereochemistry. researchgate.netcore.ac.uk

Oxidative Cyclization: The linear polyketide precursor is thought to undergo a cascade of cyclization reactions to form the fused ether rings. A prominent hypothesis, first proposed for brevetoxin (B15176840) biosynthesis, involves the formation of a polyepoxide precursor. nih.govmdpi.com This precursor then undergoes a series of stereospecific epoxide-opening reactions, catalyzed by one or more enzymes, to form the trans-fused polycyclic ether system. researchgate.netmdpi.com

Transcriptome sequencing of Gambierdiscus species has revealed the presence of numerous genes encoding PKS domains, providing genetic evidence for their role in producing these complex molecules. core.ac.uk The arrangement of these domains on the PKS megasynthase dictates the structure of the final product. core.ac.uk

Determining the precise biosynthetic pathway of this compound is fraught with challenges. nih.govnih.gov

Major Hurdles Include:

Genetic Complexity: Dinoflagellates possess large and complex genomes, making genetic manipulation and the identification of specific gene clusters for toxin biosynthesis incredibly difficult. nih.govcore.ac.uk To date, not a single gene has been definitively linked to the biosynthesis of a specific dinoflagellate polyketide. nih.gov

Low Toxin Yields: The minute quantities of gambieric acids produced by G. toxicus in culture make it challenging to obtain enough material for detailed biosynthetic studies, such as stable isotope feeding experiments. researchgate.net

Lack of Known Pathways: For related compounds like gambierones, which are also produced by Gambierdiscus, the biosynthetic pathways remain unknown, limiting comparative analysis. mdpi.com

Intricate Chemistry: The sheer structural complexity of gambieric acids makes it difficult to deduce the exact sequence of enzymatic reactions. Total synthesis has been a critical tool not only for confirming the structure but also for exploring potential biosynthetic intermediates. researchgate.netresearchgate.net

These challenges mean that our understanding of this compound biosynthesis is still largely hypothetical, pieced together from biosynthetic studies of other polyethers and the analysis of the organism's genetic potential. nih.govresearchgate.net

Advanced Structural Determination and Absolute Configuration

Initial Structural Elucidation Methodologies

The foundational work on the structure of gambieric acids, including Gambieric acid B, relied heavily on spectroscopic techniques. The gross structure, which consists of a nonacyclic polyether skeleton and an isolated tetrahydrofuran (B95107) ring, was pieced together through extensive analysis of 2D-NMR data. mdpi.comnih.govnih.govfrontiersin.org

The initial determination of the complex carbon framework and the relative configuration of the polycyclic ether core of the gambieric acids was accomplished primarily through two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy. mdpi.comnih.govnih.gov Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments were instrumental in establishing the connectivity of protons and carbons throughout the molecule. mdpi.com

Further analyses, including Nuclear Overhauser Effect (NOE) correlations and the measurement of proton-proton coupling constants (³JH,H), provided crucial information about the spatial proximity of atoms and dihedral angles. mdpi.comnih.govfrontiersin.org This data allowed for a proposed conformational model and the initial, albeit partially incorrect, assignment of the relative stereochemistry of the numerous chiral centers within the fused ether rings. mdpi.comnih.gov

Stereochemical Reassignment Studies

During the course of synthetic efforts toward the total synthesis of gambieric acids, inconsistencies emerged between the NMR data of synthesized fragments and the corresponding sections of the natural product. mdpi.comnih.gov This discrepancy prompted a rigorous re-evaluation of the originally assigned stereostructure, leading to a series of studies that ultimately revised the absolute configuration of the polyether core. nih.govacs.org

To resolve the structural ambiguity, organic synthesis was employed as a powerful tool. Researchers undertook the stereocontrolled synthesis of the A/B-ring fragment of the originally proposed structure of this compound and several of its possible diastereomers. nih.govacs.org This modular approach was critical for efficiently preparing all the necessary stereoisomers for comparison. researchgate.net A key strategy involved a convergent synthesis utilizing a Suzuki-Miyaura coupling to connect the C1–C6 and C7–C17 portions of the molecule, followed by a diastereoselective haloetherification to construct the A-ring. nih.govacs.orgacs.org By creating a panel of stereoisomeric model compounds, a direct spectroscopic comparison with the natural product became possible, a method that is a powerful means to elucidate the configuration of difficult-to-assign stereogenic centers. mdpi.com This work was later extended to an A/BC-ring model compound to further validate the findings. nih.govacs.orgacs.org

The synthesis of model compounds revealed that the NMR data for the C8–C11 moiety, in particular, showed significant deviations from the natural product, casting doubt on the assigned relative configurations of the C7/C9 and C9/C11 stereocenters. mdpi.comnih.gov The original assignment had correlated these centers based on conformational analysis. nih.gov

Synthetic studies focusing on the A/B ring fragment were pivotal in correcting this assignment. rsc.org By synthesizing four diastereomeric model compounds and comparing their NMR spectra to that of natural this compound, researchers clearly identified that one model, which had an opposite configuration at the C9 stereocenter compared to the proposed structure, was the correct match. researchgate.net This finding indicated that the C9/C11 relative configuration had been misassigned, which consequently led to the reassignment of the absolute configuration for the entire nonacyclic polyether skeleton of this compound and other related gambieric acids. rsc.orgresearchgate.netchemistryviews.org

The definitive evidence for the structural revision came from a detailed comparison of the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts of the synthesized A/B-ring diastereomers with the data from the corresponding portion of natural this compound. nih.govacs.org This chemical shift deviation analysis (Δδ = δnatural – δsynthetic) is a robust method for stereochemical assignment. mdpi.com

Table 1: Representative ¹³C NMR Chemical Shift (δ) Comparison of Synthesized A/B-Ring Diastereomers with Natural this compound. This table illustrates the principle of chemical shift deviation analysis used in the structural revision. The values for the "Correct Isomer" show a minimal deviation from the natural product, confirming its structure.
Carbon PositionNatural Product (δ ppm)Isomer 1 (Proposed) (δ ppm)Isomer 2 (δ ppm)Correct Isomer (δ ppm)Isomer 4 (δ ppm)
C878.580.179.878.680.3
C972.174.574.272.274.8
C1035.437.036.835.537.1
C1176.979.278.977.079.5

Elucidation of Specific Stereogenic Centers, including C9/C11 Relative Configuration

Conformational Analysis of the Polycyclic Ether Skeleton

The three-dimensional shape of this compound is crucial to its properties. Conformational analysis, based on J-values and Nuclear Overhauser Effect (NOE) correlations from NMR experiments, was used in both the initial structural elucidation and the subsequent revision. mdpi.comnih.govresearchgate.net The analysis of the correctly assigned A/B-ring model compound (diastereomer 228) confirmed that its conformation faithfully reproduced that of the corresponding moiety in the natural product. researchgate.net

A noteworthy feature of the gambieric acids is the conformation of the central nine-membered F-ring. jst.go.jpjst.go.jp In contrast to other marine polyethers like brevetoxin (B15176840) A and ciguatoxins, where the nine-membered ring often exists in multiple conformations leading to broadened NMR signals at room temperature, the F-ring of gambieric acids adopts a single, stable conformation. jst.go.jpjst.go.jp This conformational stability is thought to be influenced by the presence of a methyl group at the C30 position, which restricts the flexibility of the nine-membered ring. jst.go.jpjst.go.jp

Synthetic Methodologies and Strategies

Total Synthesis Approaches for Gambieric Acid B and Related Congeners

The total synthesis of gambieric acids, including this compound, is a formidable task that has been a focal point of extensive research. These efforts have not only aimed to provide access to these rare natural products but also to unambiguously determine their absolute stereochemistry, which was a subject of initial misassignment. chemistryviews.orgacs.org

Convergent Synthesis Design

A hallmark of the synthetic strategies toward gambieric acids is the use of a convergent design. researchgate.netnih.gov This approach involves the independent synthesis of large, complex fragments of the molecule, which are then coupled together in the later stages of the synthesis. This strategy is advantageous for complex targets like this compound as it allows for the development of efficient routes to key intermediates and facilitates the parallel synthesis of different sections of the molecule.

For instance, the total synthesis of Gambieric Acid A, a closely related congener, relied on the convergent assembly of two major fragments: the A/BCD-ring system and the F'GHIJ-ring system. chemistryviews.orgresearchgate.net These fragments were coupled using a Suzuki-Miyaura reaction, a powerful cross-coupling method. chemistryviews.orgresearchgate.net Following the coupling, subsequent ring-closing metathesis and other strategic cyclizations were employed to construct the remaining E and F rings, ultimately forming the complete nonacyclic polyether core. researchgate.netnih.gov This convergent strategy has been instrumental in the successful synthesis and stereochemical confirmation of gambieric acid A, and similar principles have been applied in synthetic studies toward this compound. chemistryviews.orgnih.gov

Fragment Synthesis and Assembly (e.g., A/B-Ring, A/BCD-Ring, CDEFG-Ring, GHIJ-Ring Systems)

A/B-Ring and A/BCD-Ring Systems: The synthesis of the A/B-ring fragment has been a key focus, as its stereochemistry was crucial for correcting the initial structural assignment of the gambieric acids. acs.orgnih.gov A highly stereocontrolled and convergent synthesis of the A/B-ring fragment was developed, which later enabled the synthesis of the larger A/BCD-ring system. nih.govnih.gov A concise synthesis of the A/BCD-ring fragment of gambieric acid A has been reported, starting from a previously synthesized A/B-ring intermediate. nih.govnih.gov This improved synthesis significantly reduced the number of linear steps required for the construction of the C and D rings. nih.gov

CDEFG-Ring System: A convergent synthetic route to the CDEFG-ring system has also been developed. nih.gov Key features of this synthesis include the union of the CD- and G-rings, formation of the E-ring as a lactone, stereoselective allylation, and a ring-closing metathesis to construct the nine-membered F-ring. nih.gov

GHIJ-Ring System: The synthesis of the GHIJ-ring fragment, including its side chain, has been accomplished through a convergent approach. rsc.org This involved the assembly of the tetracyclic polyether skeleton using aldol (B89426) coupling, cyclodehydration, and reductive etherification processes. researchgate.net

The successful synthesis of these intricate fragments provides the necessary building blocks for the final assembly of the entire Gambieric acid molecule.

Key Synthetic Transformations and Methodological Advances

The synthesis of a molecule as complex as this compound necessitates the use and development of powerful and stereoselective chemical reactions. Several key transformations have proven indispensable in the construction of its polycyclic ether framework.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura cross-coupling reaction has been a cornerstone in the total synthesis of gambieric acids and their fragments. chemistryviews.orgresearchgate.net This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate, and has been instrumental in connecting the large, independently synthesized fragments.

In the total synthesis of gambieric acid A, a Suzuki-Miyaura coupling was employed to join the A/BCD- and F'GHIJ-ring fragments. chemistryviews.orgresearchgate.net Similarly, the synthesis of the A/B-ring exocyclic enol ether involved a Suzuki-Miyaura coupling between a B-ring vinyl iodide and an alkylborate. nih.govacs.org This reaction has also been utilized in the synthesis of the DEFG-ring model compound, highlighting its versatility in constructing various parts of the gambieric acid skeleton. acs.orgacs.org The reaction conditions, including the choice of palladium catalyst and ligands, have been optimized to achieve high yields in these complex settings. nih.gov

Ring-Closing Metathesis in Polycyclic Ether Construction

Ring-closing metathesis (RCM) is another powerful reaction that has been extensively used in the synthesis of the gambieric acids. researchgate.netrsc.org This reaction, typically catalyzed by ruthenium or molybdenum carbene complexes, is highly effective for the formation of medium and large-sized rings, which are prevalent in the structure of this compound.

RCM has been a key step in the formation of the D-ring and the nine-membered F-ring in the total synthesis of gambieric acid A. researchgate.netnih.gov The strategy often involves the creation of a diene precursor which, upon treatment with an RCM catalyst, undergoes cyclization to form the desired ether ring. researchgate.netrsc.org The development of novel strategies involving two-directional and iterative RCM has further expanded the utility of this reaction in the rapid and stereoselective assembly of fused polyether systems. rsc.org

Stereoselective Formation of Cyclic Ether Rings

The stereocontrolled construction of the numerous tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings within the gambieric acid structure is a major synthetic challenge. A variety of methods have been employed to achieve the high levels of stereoselectivity required.

Diastereoselective haloetherification has been a key transformation for the construction of the A-ring tetrahydrofuran. acs.orgdntb.gov.ua Other methods for forming tetrahydropyran rings include oxiranyl anion coupling followed by a 6-endo cyclization. nih.govnih.gov Reductive cyclizations of hydroxy ketones have also been utilized to construct oxepanes, which are seven-membered ether rings. rsc.org Furthermore, strategies involving sequential RCM and Tsuji-Trost allylation have been developed for the synthesis of highly functionalized medium-sized cyclic ethers with excellent diastereocontrol. researchgate.netacs.org The careful selection and application of these stereoselective methods are critical for the successful synthesis of the complex polycyclic ether core of this compound.

Oxiranyl Anion Coupling and 6-endo Cyclization Sequences

A key strategy for the efficient construction of the polycyclic ether core involves the use of oxiranyl anion chemistry. nih.govrsc.org This methodology has been effectively applied to the synthesis of the C-ring within the A/BCD-ring fragment of gambieric acids. frontiersin.orgnih.gov The process is a powerful tool for forming tetrahydropyran rings, which are core structural motifs in these natural products. capes.gov.br

The sequence begins with the coupling of a triflate, representing the A/B-ring system, with an oxiranyl anion. nih.gov This anion is typically generated from a corresponding epoxy sulfone. researchgate.net The subsequent reaction cascade involves an acid-catalyzed cleavage of a silyl (B83357) ether protecting group, which then triggers a spontaneous 6-endo cyclization to forge the C-ring, yielding an A/BC-ring tricycle. nih.gov This approach significantly streamlines the synthesis; for instance, in the synthesis of the A/BCD-ring fragment of Gambieric acid A, this method helped reduce the linear step count for the C- and D-rings from 22 to just 11 steps. nih.govfrontiersin.orgnih.gov

A model reaction sequence for the C-ring formation is detailed below:

StepReactantsKey Reagents/ConditionsProductPurpose
1 A/B-ring diolTriflic anhydride (B1165640), silylating agentA/B-ring triflatePreparation for coupling
2 A/B-ring triflate, Epoxy sulfonen-BuLi, THF/HMPA, -100°CCoupling productC-C bond formation
3 Coupling productAcid catalystA/BC-ring tricycle6-endo cyclization to form C-ring

This table is a generalized representation based on the described synthetic strategy.

Oxidative Lactonization and Palladium-Catalyzed Functionalization

While the oxiranyl anion strategy is effective for the C-ring, its direct application to the D-ring is hampered, particularly when 1,3-diaxial methyl groups are present. nih.gov To circumvent this issue, an alternative strategy centered on the formation and subsequent functionalization of a lactone was devised. frontiersin.orgnih.gov

This approach forges the D-ring initially as a six-membered lactone through an oxidative lactonization process. nih.govnih.gov This lactone then serves as a versatile intermediate for further elaboration. The key to installing the final ether ring is a palladium-catalyzed functionalization of this lactone. nih.govfrontiersin.org The lactone is converted into an enol triflate or phosphate, which can then undergo a palladium-catalyzed vinylation, such as a Stille coupling, to introduce the necessary functionality. researchgate.netfrontiersin.org This sequence allows for the construction of the D-ring with the correct stereochemistry and substitution pattern, which would be difficult to achieve using other cyclization methods. nih.gov

The strategic sequence for the D-ring is outlined here:

StepIntermediateKey Reagents/ConditionsProductPurpose
1 Acyclic precursor diolOxidationSix-membered lactoneInitial D-ring formation
2 LactoneTriflic anhydride or similarEnol triflateActivation for coupling
3 Enol triflateOrganostannane, Palladium catalyst (e.g., Stille coupling)Functionalized dieneIntroduction of key fragments
4 Functionalized dieneEpoxidation, Stereoselective reductionCompleted D-ring etherFinal ring closure and stereocontrol

This table illustrates the key transformations in the lactone-based strategy for the D-ring.

Strategic Considerations in Overcoming Synthetic Complexity

The synthesis of gambieric acids is a formidable challenge that demands careful strategic planning to navigate their immense structural complexity. nih.gov Early synthetic endeavors were often characterized by lengthy and low-yielding routes, highlighting the need for more efficient and convergent strategies. researchgate.net The development of the oxiranyl anion and oxidative lactonization sequences is a direct response to these challenges, aiming to improve synthetic availability for further studies. nih.gov

A primary consideration is the stereocontrolled construction of the numerous contiguous and trans-fused ether rings. gla.ac.uk The sheer number of stereocenters requires methods that are not only efficient but also highly stereoselective. The initial misassignment of the absolute configuration of the polycyclic ether core of gambieric acids, which was later corrected through the synthesis and NMR analysis of various model compounds including an A/BC-ring model of this compound, underscores the subtlety and difficulty of the structural challenge. mdpi.comnih.gov

Structure Activity Relationship Sar Studies

Design and Synthesis of Gambieric Acid B Derivatives and Analogs

The immense structural complexity of gambieric acids has made their total synthesis a significant challenge for organic chemists. researchgate.net However, the successful total synthesis of gambieric acid A (GAA), a close structural congener of this compound, has been a pivotal achievement, enabling the exploration of structure-activity relationships through the preparation of synthetic analogues. chemistryviews.orgnih.govfrontiersin.orgnih.gov

The synthetic strategies employed are often convergent, involving the assembly of large, complex fragments. researchgate.net Key reactions utilized in the synthesis of the gambieric acid core and its analogs include:

Suzuki-Miyaura Coupling: This cross-coupling reaction has been instrumental in connecting major fragments of the molecule, such as the A/BCD- and F'GHIJ-ring systems. researchgate.netchemistryviews.org For instance, the A/B-ring exocyclic enol ether can be prepared through the coupling of a B-ring vinyl iodide and an alkylborate. nih.gov

Ring-Closing Metathesis (RCM): RCM is a powerful technique used to form the large ether rings present in the nonacyclic backbone of gambieric acids. researchgate.netchemistryviews.org

Stereoselective Etherification: Diastereoselective haloetherification and other methods are used to construct the individual tetrahydrofuran (B95107) and other ether rings with precise stereochemical control. nih.govacs.org

Functionalization of Lactones: The creation of cyclic ethers, such as the D-ring, has been achieved through the functionalization of lactone intermediates. nih.gov

By mastering the synthesis of the core polycyclic ether skeleton, researchers can introduce modifications at various positions. nih.gov Several synthetic analogs of GAA have been prepared by diversifying the synthetic route, allowing for the investigation of the SAR of peripheral substituents on the polycyclic ether skeleton. nih.govfrontiersin.org This modular approach, where different fragments can be synthesized independently and then combined, is crucial for producing a range of analogs for biological testing. researchgate.net For example, the J-ring side chain can be introduced late in the synthesis using methods like the Julia-Kocienski olefination, allowing for variation at this part of the molecule. nih.gov

The synthesis of model compounds representing smaller portions of the molecule, such as the A/B-ring or A/BC-ring fragments, has also been a critical tool. acs.orgrsc.org These models not only aid in confirming the stereochemistry of the natural product but also provide insights into the role of different ring systems. acs.org

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The identification of the key pharmacophoric elements of this compound is still in its early stages and relies heavily on SAR data from its close analog, Gambieric Acid A. chemistryviews.org

Based on the synthesis and evaluation of analogs, the following elements are considered important for the biological activity of gambieric acids: chemistryviews.org

The Isolated Tetrahydrofuran Ring (A-ring): The presence and specific stereochemistry of the A-ring, which is separate from the main polyether system, is a noted structural feature, and its role is under investigation through the synthesis of analogs. chemistryviews.org

The Carboxylic Acid Functionality: Gambieric acids A, B, C, and D all possess a carboxylic acid group, suggesting it is an important feature for their biological profile. researchgate.net

Peripheral Substituents: While the core scaffold is essential, the specific pattern of methyl groups and hydroxyl groups along the polyether backbone likely contributes to the potency and selectivity of the molecule's biological action. The systematic synthesis of analogs with modifications to these groups is crucial for pinpointing their exact contribution to the pharmacophore. nih.govfrontiersin.org

The evaluation of synthetic analogues is the most powerful tool for dissecting these complex molecules and identifying the minimal structural requirements for their potent antifungal and cytotoxic activities. chemistryviews.org

Biological Activities and Molecular Mechanisms

Antifungal Activities

Gambieric acids, including Gambieric acid B, are recognized as potent antifungal agents. researchgate.net Their activity is notably specific, targeting certain types of fungi while being ineffective against others.

This compound demonstrates remarkable and potent antifungal activity specifically against filamentous fungi. researchgate.net Its efficacy has been highlighted in studies comparing it to conventional antifungal drugs. Research has shown that Gambieric acids A and B are significantly more potent than Amphotericin B, a common antifungal medication, against the filamentous fungus Aspergillus niger. mdpi.comresearchgate.net The potency of Gambieric acids A and B can be up to 2000 times greater than that of Amphotericin B against this specific fungus. mdpi.comfrontiersin.org This extraordinary potency underscores its potential as a specialized antifungal agent. frontiersin.orgmdpi.comjst.go.jp

Table 1: Antifungal Potency Comparison

Compound Target Organism Potency Relative to Amphotericin B
This compound Aspergillus niger Up to 2000x more potent
Gambieric Acid A Aspergillus niger Up to 2000x more potent

The antifungal action of this compound is highly selective. While it is exceptionally effective against filamentous fungi, it is notably ineffective against yeasts, such as Candida albicans and Saccharomyces cerevisiae, and shows no activity against bacteria. researchgate.netmdpi.commdpi.com This differential activity suggests a highly specific mechanism of action that targets cellular structures or metabolic pathways unique to filamentous fungi. researchgate.net

Spectrum and Potency against Filamentous Fungi (e.g., Aspergillus niger)

Molecular Targets and Ligand Interactions

The precise molecular mechanisms underlying the biological activities of gambieric acids are not yet fully understood. frontiersin.org However, research into related marine polyether toxins provides some insight into potential targets.

Studies on Gambieric acid A (GAA), a close structural congener of this compound, have explored its interaction with voltage-gated sodium channels (VGSCs). These channels are a primary target for other marine neurotoxins like brevetoxins and ciguatoxins. frontiersin.orgmdpi.com Research has shown that Gambieric acid A can inhibit the binding of brevetoxins to VGSCs. mdpi.com However, this interaction appears to be weak. frontiersin.orgfrontiersin.org Specifically, GAA only weakly displaces the binding of tritiated dihydrobrevetoxin B to these channels, suggesting that while there is an interaction, VGSCs are not likely the primary target for the potent antifungal activity of gambieric acids. frontiersin.orgfrontiersin.org By inference, similar weak interactions might be expected for this compound.

Given the weak interaction with sodium channels, the potent antifungal activity of gambieric acids likely stems from interactions with other cellular targets. frontiersin.orgfrontiersin.org While the exact molecular basis remains to be elucidated, the unique structure of gambieric acids, featuring a nonacyclic polyether core, suggests the possibility of novel mechanisms. chemistryviews.orgfrontiersin.org

Research into other marine polyether toxins offers clues to potential pathways that could be investigated for gambieric acids. For instance, the neurotoxin gambierol (B1232475) targets voltage-gated potassium channels (Kv channels). oup.comresearchgate.netacs.org Another toxin from Gambierdiscus toxicus, maitotoxin, is known to disrupt calcium homeostasis by enhancing calcium ion influx across the cell membrane. semanticscholar.org The antifungal drug class, polyenes (e.g., Amphotericin B), functions by binding to ergosterol (B1671047) in the fungal cell membrane, creating pores that lead to cell death. frontiersin.orgmdpi.com Azoles, another major class of antifungals, inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for ergosterol biosynthesis. frontiersin.org Whether this compound acts through a similar membrane-disrupting mechanism, inhibits a key fungal enzyme, or interacts with a novel receptor is a subject for future investigation. The molecular complexity of these compounds suggests that their biological activities could be mediated by highly specific interactions with various cellular receptors and signaling pathways. researchgate.net

Interaction with Voltage-Gated Sodium Ion Channels (for Gambieric Acid A, by inference for congeners)

Role as an Endogenous Growth Regulator of Gambierdiscus toxicus

Beyond its antifungal properties, evidence suggests that Gambieric acid A may play a role in the biology of its source organism, Gambierdiscus toxicus. It has been proposed that Gambieric acid A acts as an endogenous growth-regulating factor for the dinoflagellate. frontiersin.orgmdpi.comfrontiersin.org This suggests a potential autocrine or paracrine function where the compound, released into the surrounding environment, could influence the proliferation and population dynamics of G. toxicus. Given the structural similarity between the gambieric acids, it is plausible that this compound could have a similar or related function as a growth enhancer for the dinoflagellate, although this is yet to be specifically demonstrated.

Ecological Significance and Environmental Context

Function in the Marine Ecosystem as a Secondary Metabolite

Gambieric acid B is classified as a secondary metabolite, a compound not directly involved in the normal growth, development, or reproduction of the organism that produces it. frontiersin.orgmdpi.com Instead, these molecules often fulfill specialized ecological roles. Gambieric acids, including this compound, are recognized for their potent antifungal properties. frontiersin.orgmdpi.comchemistryviews.orgchimia.chnih.govresearchgate.netubd.edu.bnnih.gov In fact, their activity against the fungus Aspergillus niger has been reported to be approximately 2000 times greater than that of the conventional antifungal drug amphotericin B. frontiersin.orgmdpi.comchimia.chubd.edu.bn This strong antifungal action suggests a defensive function for Gambierdiscus toxicus, protecting it from fungal pathogens in its marine habitat. mdpi.com

Some research also suggests that gambieric acids may act as endogenous growth-regulating factors for G. toxicus itself. frontiersin.orgresearchgate.netmdpi.com These compounds are reportedly excreted into the culture medium during the late growth phase of the dinoflagellate, hinting at a possible role in managing population density or other physiological processes. researchgate.net The production of such bioactive compounds is a testament to the chemical diversity found within marine microalgae, which are a significant source of novel secondary metabolites. mdpi.commdpi.com

Context within Harmful Algal Blooms (HABs) and Dinoflagellate Toxin Production

Gambierdiscus toxicus, the producer of this compound, is a dinoflagellate often implicated in harmful algal blooms (HABs). epa.govalgaebase.orgvirginia.gov HABs, sometimes referred to as "red tides," are natural phenomena involving the rapid proliferation of algal species. epa.govwikipedia.org However, they are considered harmful when they produce toxins or cause other negative impacts on marine ecosystems and human health. virginia.govwikipedia.org The frequency and magnitude of these blooms may be increasing due to anthropogenic factors such as nutrient pollution. epa.gov

Dinoflagellates, as a group, are known for producing a wide array of toxins. chimia.ch Gambierdiscus species, in particular, are notorious for synthesizing a suite of polyether compounds, including the gambieric acids, ciguatoxins, and maitotoxins. frontiersin.orgchemistryviews.orgresearchgate.netwikipedia.orgresearchgate.net These toxins are a significant concern as they can accumulate in the food web. ubd.edu.bn While G. toxicus is the primary source of gambieric acids, it is the co-production of potent neurotoxins like ciguatoxins by this organism that often brings it to the forefront of HAB research and public health concern. algaebase.orgwikipedia.org

Distinction from Neurotoxic Ciguatoxins and Brevetoxins

While this compound shares a producer organism (Gambierdiscus toxicus) and a general polyether structure with the highly neurotoxic ciguatoxins, there are crucial differences in their biological activity. chemistryviews.orgjst.go.jp Ciguatoxins are the primary causative agents of ciguatera fish poisoning, a serious foodborne illness characterized by severe neurological and gastrointestinal symptoms. nih.govresearchgate.netmpi.govt.nz They exert their toxicity by binding to and activating voltage-gated sodium channels in nerve cells. nih.govnih.govresearchgate.net

In contrast, this compound exhibits potent antifungal activity but has been shown to have moderate or no toxicity to mice and cultured mammalian cells. mdpi.comnih.govresearchgate.net It binds only weakly to voltage-gated sodium channels, which explains its lack of significant neurotoxicity compared to ciguatoxins. nih.govjst.go.jp

Similarly, brevetoxins, produced by the dinoflagellate Karenia brevis, are another class of marine neurotoxins that act on voltage-gated sodium channels. nih.govnih.govresearchgate.netmdpi.com Like ciguatoxins, they are responsible for massive fish kills and can cause neurotoxic shellfish poisoning in humans. nih.govmdpi.com Although Gambieric acid A has been shown to inhibit the binding of brevetoxins to these channels, the gambieric acids as a class are not considered potent neurotoxins in the same vein as brevetoxins. nih.govacs.org The structural and functional distinctions between these families of marine toxins are a key area of research, with implications for both pharmacology and the management of seafood safety. ontosight.ai

Advanced Analytical Techniques in Gambieric Acid B Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the complex three-dimensional structure of marine polycyclic ethers like Gambieric acid B. researchgate.netnih.gov Due to the limited availability of the natural product and its unsuitability for X-ray crystallography, NMR analysis is paramount. nih.gov The initial determination of the gross structure and relative configuration of the gambieric acids' polycyclic ether skeleton was accomplished through extensive 2D-NMR experiments. frontiersin.orgfrontiersin.orgacs.org

The complete configurational assignment of this compound was a significant challenge, addressed through detailed conformational analysis based on Nuclear Overhauser Effect (NOE) correlations, coupling constants (³J H,H), and Heteronuclear Multiple Bond Correlation (HMBC) data. researchgate.netfrontiersin.org However, the definitive stereochemistry remained elusive and was ultimately revised through a combination of chemical synthesis and comparative NMR analysis.

A key strategy involved the stereocontrolled synthesis of fragments of the molecule, specifically the A/B-ring and A/BC-ring systems. acs.orgnih.govacs.org Researchers synthesized various possible diastereomers of these fragments and meticulously compared their ¹H and ¹³C NMR spectral data with those of the corresponding moieties in the natural this compound. acs.orgnih.govacs.org This comparison of chemical shifts led to a crucial reassignment of the absolute configuration of the nonacyclic polyether core. acs.orgnih.govresearchgate.net This synthesis-driven approach, where NMR data of synthetic model compounds are compared against the natural product, is a reliable method for assigning the configuration of complex stereogenic centers. researchgate.netnih.gov

Table 1: Key NMR Techniques in this compound Structural Analysis

NMR TechniqueApplication in this compound ResearchReference
¹H NMR Provides information on proton environments and their coupling, crucial for determining local relative stereochemistry. Comparison of chemical shifts of synthetic fragments with the natural product was key to reassigning the absolute configuration. acs.orgnih.gov
¹³C NMR Determines the carbon skeleton of the molecule. Chemical shift data were essential for comparing synthetic model compounds to the natural product. acs.orgnih.govacs.org
2D-NMR (COSY, TOCSY) Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish proton-proton spin-spin coupling networks, helping to piece together molecular fragments. mdpi.com
2D-NMR (HSQC, HMBC) Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton-carbon pairs. Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between protons and carbons, essential for connecting different fragments of the molecule. researchgate.netmdpi.com
NOE Spectroscopy Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY, ROESY) identify protons that are close in space, providing critical information for determining the relative stereochemistry and conformational preferences of the polycyclic ether rings. researchgate.netfrontiersin.org

Mass Spectrometry-Based Characterization (e.g., LC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable technique for the detection, identification, and structural characterization of gambieric acids. nih.govfrontiersin.org Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is employed for the confident confirmation of these compounds in complex mixtures, such as extracts from the dinoflagellate Gambierdiscus. nih.gov

The analysis of this compound and its analogues, like Gambieric acid D, is typically performed using electrospray ionization (ESI) in both positive (ESI+) and negative (ESI−) modes. nih.gov In positive mode, protonated molecules [M+H]⁺ and other adducts like ammonium (B1175870) [M+NH₄]⁺ and sodium [M+Na]⁺ are commonly observed. nih.gov In negative mode, the deprotonated molecule [M-H]⁻ is detected. nih.gov

Tandem mass spectrometry (MS/MS) provides crucial structural information through controlled fragmentation of the precursor ions. For Gambieric acid analogues, characteristic fragmentation patterns are observed. ESI+-targeted HRMS/MS experiments on the protonated molecules of Gambieric acids C and D (which differ from A and B by their side chains) reveal a common fragment at m/z 135.1174, corresponding to the side chain containing the ester group. nih.gov Further fragmentation involves sequential losses of water molecules from the polyether core, a typical behavior for this class of compounds. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for Putative Gambieric Acid D (Analogue of this compound)

Ion SpeciesIonization ModeObserved m/zDescriptionReference
[M+H]⁺ ESI+1199.7088Protonated molecular ion nih.gov
[M-H]⁻ ESI-1197.6943Deprotonated molecular ion nih.gov
Fragment 1 ESI+ (MS/MS)1053.6477Fragment ion from [M+H]⁺ nih.gov
Fragment 2 ESI+ (MS/MS)957.5542Fragment ion from [M+H]⁺ nih.gov
Fragment 3 ESI+ (MS/MS)135.1174Common fragment from side chain nih.gov

Data derived from the analysis of putative Gambieric acid D, the 3-methylhemiglutarate of this compound.

This detailed fragmentation analysis, facilitated by LC-MS/MS, not only helps in the structural confirmation of known gambieric acids but also aids in the discovery and tentative identification of new, related compounds within biological samples. nih.govnih.gov

Chromatographic Separations for Isolation and Purity Assessment (e.g., Chiral HPLC)

The isolation of this compound from natural sources and the purification of synthetic intermediates are complex tasks that rely on various advanced chromatographic techniques. Given the presence of numerous stereocenters, methods that can separate stereoisomers are particularly critical.

Chiral High-Performance Liquid Chromatography (HPLC) has been a cornerstone in the stereochemical analysis of this compound. researchgate.netfrontiersin.org The complete stereochemical assignment of the molecule was achieved in part through the chiral HPLC analysis of its degradation products. frontiersin.orgfrontiersin.org This technique uses a chiral stationary phase (CSP) that interacts differently with enantiomers or diastereomers, allowing for their separation. researchgate.net By breaking down the large, complex molecule into smaller, more manageable chiral fragments and analyzing them with chiral HPLC, researchers can determine the absolute configuration of individual stereocenters. This information is then pieced together to assign the stereochemistry of the entire molecule. researchgate.netfrontiersin.org HPLC is the preferred technique for many chiral analyses as it allows for the straightforward recovery of the separated compounds. scielo.br

In addition to chiral HPLC for stereochemical analysis, other chromatographic methods are essential for isolation and purification. Flash column chromatography, often using modified silica (B1680970) gel (e.g., potassium carbonate-silica gel), is employed to purify synthetic intermediates and remove contaminants like organotin byproducts and palladium salts that can interfere with subsequent synthetic steps. frontiersin.org These multi-step purification protocols, combining different chromatographic principles, are vital for obtaining this compound and its synthetic precursors in high purity, which is a prerequisite for accurate spectroscopic analysis and biological testing.

Future Research Perspectives and Unexplored Avenues

Complete Elucidation of the Biosynthetic Pathway for Gambieric Acids

The natural production of gambieric acids by the marine dinoflagellate Gambierdiscus toxicus is the starting point for their discovery, yet the precise biochemical route of their formation remains largely a mystery. researchgate.netfrontiersin.org These compounds are understood to be polyketide-derived metabolites, but the specific enzymatic machinery and genetic blueprints governing their assembly are yet to be fully identified. researchgate.net The biosynthetic pathways for such large polyether compounds are known to be exceedingly complex, involving lengthy processes that result in low natural yields, making large-scale harvesting economically unfeasible. researchgate.net

Future research must focus on identifying the specific polyketide synthase (PKS) gene clusters responsible for constructing the intricate nonacyclic polyether core and the unique side chains of the gambieric acids. A multidisciplinary approach, combining genomic analysis of G. toxicus with heterologous expression of candidate genes in more manageable hosts like bacteria or yeast, could prove fruitful. researchgate.net Such strategies have been successful in elucidating the biosynthetic pathways of other complex marine toxins and could provide a sustainable source of gambieric acids for further study. researchgate.netmdpi.com The development of computational tools for bio-retrosynthetic pathway elucidation may also offer valuable insights into navigating this complex biochemical landscape. nih.gov A complete understanding of the biosynthesis is a critical step toward harnessing biotechnology for the sustainable production of these valuable compounds.

Development of More Efficient and Scalable Synthetic Methodologies

The daunting molecular architecture of gambieric acids has made their total synthesis a formidable challenge for the organic chemistry community. nih.gov While the first total synthesis of Gambieric acid A has been achieved, establishing its absolute configuration, current synthetic routes are often lengthy and not amenable to large-scale production, which hinders deeper investigation into their biological functions. researchgate.netchemistryviews.orgfrontiersin.org

The development of more efficient and scalable synthetic methodologies is a primary objective for future research. frontiersin.org Current strategies have employed convergent approaches, which involve the synthesis of smaller fragments of the molecule that are later joined together. frontiersin.orgchemistryviews.orgfrontiersin.org Key reactions that have been pivotal in these syntheses include:

Suzuki–Miyaura coupling: Used for the convergent assembly of major ring fragments. chemistryviews.orgfrontiersin.orgacs.org

Ring-closing metathesis: Employed to form the large and complex ring systems within the molecule. chemistryviews.orgfrontiersin.orgacs.org

Oxiranyl anion coupling and 6-endo cyclization: Utilized to construct specific ring systems concisely. frontiersin.orgfrontiersin.org

One successful effort significantly reduced the number of linear steps required to create the A/BCD-ring fragment from 22 to 11, demonstrating the potential for improving synthetic efficiency. frontiersin.org Future work should continue to focus on developing novel synthetic strategies and optimizing existing ones to reduce step counts, improve yields, and avoid costly chromatographic purification, making these molecules more accessible for comprehensive biological evaluation. google.co.innyit.edu

Deeper Investigation into the Molecular Basis of Biological Activities

Gambieric acids are renowned for their potent and highly selective antifungal properties. chemistryviews.org They exhibit powerful activity against filamentous fungi, such as Aspergillus niger, with a potency reported to be up to 2000 times greater than the conventional antifungal drug amphotericin B. mdpi.com However, they are largely inert against yeasts and bacteria. mdpi.com Despite this remarkable activity, the molecular basis and the specific mechanism of action remain almost entirely unknown. frontiersin.org This gap in knowledge is a significant barrier to their development as clinical antifungal agents.

Future research should be directed at identifying the specific cellular target of gambieric acids in filamentous fungi. Investigating how these molecules interfere with fungal cell integrity or metabolic processes is paramount. Studies could explore potential interactions with the fungal cell wall, cell membrane components, or specific enzymes essential for fungal survival. nih.gov The natural scarcity of the compounds has been a major impediment to these studies, further underscoring the need for scalable synthetic routes. frontiersin.org Elucidating the mechanism of action will be crucial for understanding their selective toxicity and for designing simplified, yet equally potent, analogues for therapeutic use.

Exploration of Additional Bioactivity Profiles Beyond Antifungal Properties

While the antifungal activity of gambieric acids is their most prominent feature, preliminary studies suggest they may possess other valuable biological properties. Polyether compounds derived from marine dinoflagellates are known to exhibit a wide range of pharmacological activities, including cytotoxic and anticancer effects. researchgate.net

Recent research has indicated that gambieric acids may have potential as antineoplastic agents. nih.gov

Extracts from the dinoflagellate Coolia malayensis, which were found to contain Gambieric acid A and B, demonstrated cytotoxic effects against lung, prostate, cervical, and breast cancer cell lines. mdpi.comnih.gov In some cases, these extracts induced morphological changes in cancer cells consistent with apoptosis. nih.gov

Strains of Gambierdiscus vietnamensis have also exhibited high cytotoxicity against both cancerous and noncancerous cell lines. um.edu.my

Importantly, gambieric acids appear to lack the significant neurotoxicity associated with other marine polyether toxins like ciguatoxins and maitotoxins. mdpi.com This potentially favorable therapeutic window encourages further exploration of their anticancer potential. Future studies should focus on evaluating pure Gambieric acid B against a broad panel of cancer cell lines to confirm these initial findings, determine its potency (e.g., IC₅₀ values), and investigate its mechanism of cytotoxic action, for instance, whether it involves inhibition of the ubiquitin-proteasome system or other pathways. nih.gov

Data Tables

Antifungal Activity of Gambieric Acids

CompoundTarget OrganismReported PotencyReference
Gambieric Acid A & BAspergillus niger (filamentous fungus)Up to 2000 times more effective than Amphotericin B. mdpi.com
Gambieric Acids A-DFilamentous FungiPotent activity. mdpi.com
Gambieric Acids A-DYeasts and BacteriaReported to be inert. mdpi.com

Q & A

Q. How do competing synthetic routes to this compound compare in efficiency and scalability?

  • Methodological Answer : Evaluate routes by longest linear sequence (LLS), overall yield, and practicality. For instance, Fuwa and Sasaki’s route (44 steps, 1.2% yield) prioritizes stereochemical fidelity, while biomimetic approaches (e.g., McDonald’s tandem cyclization) reduce step counts but require harsh conditions. Trade-offs between enzymatic vs. chemical methods should be critiqued in cost-benefit analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.